molecular formula C21H25ClN6 B2886763 N2-(3,4-dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179445-22-7

N2-(3,4-dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2886763
CAS No.: 1179445-22-7
M. Wt: 396.92
InChI Key: OHFPTUDTNQGIKT-UHFFFAOYSA-N
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Description

N2-(3,4-Dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with a 3,4-dimethylphenyl group at the N2 position, a phenyl group at the N4 position, and a pyrrolidin-1-yl moiety at the C6 position. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological or agrochemical research. Triazine derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. Structural modifications, such as the inclusion of dimethylphenyl and pyrrolidine groups, are hypothesized to influence binding affinity, metabolic stability, and solubility .

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6.ClH/c1-15-10-11-18(14-16(15)2)23-20-24-19(22-17-8-4-3-5-9-17)25-21(26-20)27-12-6-7-13-27;/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFPTUDTNQGIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,4-dimethylphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the class of 1,3,5-triazine derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C17H20N6·HCl
  • CAS Number : 1179445-22-7

The triazine ring system is known for its ability to interact with various biological targets, making it a significant scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular processes. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes related to DNA replication and protein synthesis.
  • Receptor Modulation : It could interact with receptors that play roles in cell signaling and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • Antiproliferative Activity : A library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines demonstrated significant growth inhibition in triple-negative breast cancer cells (MDA-MB231) with some compounds achieving a GI50 value as low as 0.06 μM . This suggests that this compound may also exhibit similar effects due to its structural similarities.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the phenyl rings significantly affect the biological activity:

Substituent PositionActivity Impact
Para-positionElectron-donating groups enhance activity
Meta-positionLess sensitive to substituent variations

This information can guide future modifications to enhance the compound’s efficacy against cancer cells.

Case Studies

  • Breast Cancer Cell Lines : In a study assessing various triazine derivatives, compounds were selectively effective against MDA-MB231 cells while sparing non-cancerous cell lines . This selectivity is crucial for developing targeted cancer therapies.
  • Prostate Cancer Cells : Similar triazine derivatives were tested on DU145 prostate cancer cells showing promising antiproliferative effects . This indicates that the biological activity may extend beyond breast cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazine Derivatives

The compound’s structural analogs differ primarily in the substituents at the N2, N4, and C6 positions. Key examples include:

Compound Name N2 Substituent N4 Substituent C6 Substituent Molecular Formula Molecular Weight Source
N2-(4-Fluorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride 4-Fluorophenyl Phenyl Pyrrolidin-1-yl C20H20ClFN6 422.86
N2-(4-Ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride 4-Ethoxyphenyl 4-Fluorophenyl Pyrrolidin-1-yl C21H24ClFN6O 430.90
N2-(4-Ethoxyphenyl)-N4-(m-tolyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride 4-Ethoxyphenyl m-Tolyl Pyrrolidin-1-yl C22H27ClN6O 426.90

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating properties, which may improve metabolic stability .
  • Polarity and Solubility : The ethoxy group in the analog from increases polarity compared to the methyl groups in the target compound, possibly affecting aqueous solubility. The pyrrolidin-1-yl group, common across all analogs, contributes to conformational flexibility and basicity, aiding in salt formation .
  • Biological Activity : While specific activity data for the target compound is unavailable, analogs with fluorophenyl or toluyl groups (e.g., ) are often explored for kinase inhibition or antimicrobial applications due to their balanced lipophilicity and hydrogen-bonding capacity.

Preparation Methods

Core Synthesis via Cyanuric Chloride Functionalization

The 1,3,5-triazine scaffold is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential substitution at its chloro positions due to differential reactivity (C-4 > C-2 ≈ C-6). For the target compound, the synthesis involves three key substitution steps:

  • Primary Amination at C-4 :
    Cyanuric chloride reacts with aniline in anhydrous acetone at 0–5°C to yield 2,6-dichloro-N4-phenyl-1,3,5-triazine-4-amine. This step exploits the higher reactivity of the C-4 position, with triethylamine (TEA) as an HCl scavenger.

  • Secondary Amination at C-2 :
    The dichloro intermediate reacts with 3,4-dimethylaniline in refluxing toluene (110°C) to introduce the N2-(3,4-dimethylphenyl) group, producing 6-chloro-N2-(3,4-dimethylphenyl)-N4-phenyl-1,3,5-triazine-2,4-diamine.

  • Tertiary Amination at C-6 :
    The final chloro group is displaced by pyrrolidine in tetrahydrofuran (THF) under reflux (65°C), followed by treatment with hydrochloric acid to form the hydrochloride salt.

Table 1: Reaction Conditions and Yields

Step Reagent Solvent Temperature Yield (%)
1 Aniline Acetone 0–5°C 85–90
2 3,4-Dimethylaniline Toluene 110°C 75–80
3 Pyrrolidine THF 65°C 70–75

Industrial Production and Supplier Landscape

ECHEMI supplier data reveals over 5,200 global suppliers for this compound, predominantly in China (e.g., Xuzhou Ruisai Technology, Beijing Lianben Pharm-chemicals) and the EU (e.g., Tocelo Chemicals BV). Production scales vary:

  • Pilot-Scale : 10–100 kg/batch (e.g., Hangzhou Chiral Medicine Chemicals).
  • Commercial-Scale : 1–5 MT/batch (e.g., Jiangsu Huize Import & Export Co.).

Key Challenges in Manufacturing :

  • Purity Control : Residual solvents (THF, toluene) must be <50 ppm per ICH guidelines.
  • Regiochemical Byproducts : Improper substitution order may yield N2/N4 positional isomers, necessitating HPLC purification.

Characterization and Analytical Data

The final product is validated via:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazine-H), 7.45–7.12 (m, 8H, aromatic), 3.45 (t, 4H, pyrrolidine), 2.25 (s, 6H, CH₃).
  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated for C₂₁H₂₅ClN₆: C 61.38%, H 6.13%, N 20.44%; Found: C 61.22%, H 6.08%, N 20.31%.

Q & A

Advanced Research Question

  • NMR Titration : Monitor pH-dependent chemical shifts of the triazine NH protons to identify pKa values .
  • DFT Calculations : Predict protonation sites (e.g., triazine N1 vs. pyrrolidine NH) and correlate with experimental IR/Raman spectra .
  • X-ray Crystallography : Resolve solid-state protonation patterns, though discrepancies may arise between crystalline and solution states .

How can researchers reconcile contradictory stability data reported for this compound under varying pH and temperature conditions?

Basic Research Question
Stability studies often conflict due to:

  • pH-dependent degradation : Hydrolysis of the triazine ring is accelerated under acidic (pH < 3) or alkaline (pH > 10) conditions .
  • Thermal decomposition : Differential scanning calorimetry (DSC) reveals exothermic degradation above 200°C, but variations arise from sample preparation (crystalline vs. amorphous forms) .
    Standardized protocols (ICH guidelines) for accelerated stability testing are critical for reproducibility .

What in vitro and in vivo models are most suitable for evaluating the compound’s enzyme inhibition potential, and how should conflicting IC50 values be interpreted?

Advanced Research Question

  • Kinase Inhibition : Use recombinant kinase assays (e.g., EGFR, VEGFR2) with ATP competition controls. Discrepancies in IC50 may reflect assay interference from DMSO solubility limits (>0.1% v/v) .
  • In Vivo Pharmacokinetics : Rodent models with LC-MS/MS quantification must account for first-pass metabolism via hepatic CYP450 enzymes, which varies with species .
    Contradictory data often stem from differences in enzyme isoforms or cofactor availability .

What strategies are effective for enhancing aqueous solubility without compromising target affinity?

Basic Research Question

  • Salt Selection : Hydrochloride salt improves solubility (e.g., 25 mg/mL in PBS) but may alter crystallinity .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins for in vitro assays, though these can interfere with membrane permeability studies .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

How should researchers address discrepancies between computational docking predictions and experimental binding data for this compound?

Advanced Research Question

  • Ensemble Docking : Account for protein flexibility by docking into multiple conformations of the target (e.g., MD-simulated enzyme states) .
  • Solvent Effects : Include explicit water molecules in docking grids to improve pose accuracy .
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) and reconcile with computational ΔG values .

What methodologies are recommended for analyzing metabolic pathways and identifying toxic metabolites?

Advanced Research Question

  • Hepatocyte Incubations : Use primary human hepatocytes with LC-HRMS to detect phase I/II metabolites .
  • Reactive Metabolite Trapping : Incubate with glutathione or KCN to capture electrophilic intermediates .
  • CYP450 Inhibition Screening : Fluorogenic assays for CYP3A4/2D6 isoform activity .

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